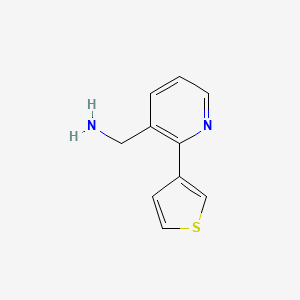

c-(2-Thiophen-3-yl-pyridin-3-yl)-methylamine

Description

c-(2-Thiophen-3-yl-pyridin-3-yl)-methylamine is a heterocyclic compound featuring a pyridine ring fused with a thiophene moiety and a methylamine substituent.

Properties

IUPAC Name |

(2-thiophen-3-ylpyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c11-6-8-2-1-4-12-10(8)9-3-5-13-7-9/h1-5,7H,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWWOISUDHATAAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CSC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301293952 | |

| Record name | 2-(3-Thienyl)-3-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301293952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1024003-58-4 | |

| Record name | 2-(3-Thienyl)-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1024003-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Thienyl)-3-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301293952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The preparation typically involves:

- Formation of substituted pyridine or thiophene intermediates.

- Introduction of the methylamine functionality via reductive amination or nucleophilic substitution.

- Cyclization or coupling steps to assemble the thiophene-pyridine framework.

- Purification by extraction, chromatography, and distillation.

Stepwise Synthetic Route from Patents and Literature

Detailed Reaction Conditions and Yields

Analytical and Research Findings

- Reaction Monitoring: TLC and NMR spectroscopy are used to monitor intermediate formation and completion of cyclization.

- Purity Assessment: Chromatographic techniques (silica gel column chromatography) and distillation under reduced pressure ensure high purity.

- Structural Confirmation: Mass spectrometry and NMR confirm the presence of the thiophene and pyridine rings and the methylamine linkage.

- Optimization: Reaction temperatures and solvent choices critically affect yield and selectivity, with inert solvents like dioxane preferred during acid cyclization to minimize side reactions.

Summary Table of Key Reagents and Conditions

Chemical Reactions Analysis

Types of Reactions:

Oxidation: c-(2-Thiophen-3-yl-pyridin-3-yl)-methylamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, where functional groups on the thiophene or pyridine rings are replaced by other groups. Common reagents include halogens, nucleophiles, and electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogens, nucleophiles, electrophiles, and various catalysts.

Major Products Formed:

Oxidation: Oxidized derivatives of the compound.

Reduction: Reduced derivatives, such as amines or alcohols.

Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Pharmacological Properties

The compound exhibits significant pharmacological potential due to its structural features, which allow it to interact with various biological targets. Notably, it has been studied for its affinity to serotonin receptors, particularly the 5-HT1A receptor.

- Serotonergic Activity : Research indicates that derivatives of pyridin-2-yl-methylamine, including c-(2-Thiophen-3-yl-pyridin-3-yl)-methylamine, demonstrate agonist activity at 5-HT1A receptors. This activity is crucial for treating disorders associated with serotonergic dysfunctions such as anxiety, depression, and panic disorders .

Table 1: Summary of Pharmacological Activities

| Activity Type | Receptor Type | Potential Disorders Treated |

|---|---|---|

| Agonist | 5-HT1A | Anxiety, Depression, OCD, Panic Attacks |

| Antagonist | Dopaminergic D2 | Schizophrenia, Psychosis |

| Modulator | NMDA | Neurodegenerative diseases |

Table 2: General Synthetic Pathway

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Step 1 | Aldehyde Formation | Thiophene derivative |

| Step 2 | Reductive Amination | Amine precursor |

| Step 3 | Purification | Solvents (e.g., ethanol) |

Therapeutic Applications

The therapeutic applications of this compound are primarily centered around its neuropharmacological effects:

- Anxiolytic Effects : Due to its action on serotonin receptors, compounds similar to this compound have shown promise in reducing anxiety levels in preclinical models.

- Antidepressant Potential : The modulation of serotonergic systems suggests a role in alleviating depressive symptoms, making it a candidate for further clinical trials.

Case Studies and Research Findings

Several studies have explored the efficacy of related compounds in vivo and in vitro:

- A study demonstrated that certain pyridin-2-yl-methylamine derivatives exhibited greater agonist activity compared to established anxiolytics like Buspirone .

- Another investigation assessed the binding affinity of these compounds to serotonin receptors using radiolabeled ligands, confirming their potential as therapeutic agents for mood disorders .

Mechanism of Action

The mechanism of action of c-(2-Thiophen-3-yl-pyridin-3-yl)-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical data for c-(2-Thiophen-3-yl-pyridin-3-yl)-methylamine and its analogs:

Key Differences and Implications

Substituent Effects: Thiophene vs. In contrast, the chloro and trifluoromethyl groups in are electron-withdrawing, which may increase the acidity of the methylamine group and alter solubility . Methoxy Groups: The methoxy substituents in and introduce polarity and hydrogen-bonding capacity, differing from the sulfur-containing thiophene’s lipophilic character.

Structural Complexity: The bipyridine structure in adds rigidity and planar geometry compared to the monocyclic pyridine-thiophene system of the target compound. This could influence binding affinity in biological systems or crystallinity in materials.

This highlights formulation advantages for pharmaceutical applications.

Research Findings and Data Gaps

- Electron Scattering : Methylamine derivatives, such as those in , exhibit distinct electron scattering profiles influenced by substituents. For this compound, the thiophene’s electron density may alter intermolecular interactions compared to alcohol or halogenated analogs .

- Thermodynamic Data : Extrapolated properties for methylamine/water mixtures (e.g., critical regions) in suggest uncertainties in predicting behavior for structurally complex amines like the target compound. Experimental validation is needed.

Biological Activity

c-(2-Thiophen-3-yl-pyridin-3-yl)-methylamine is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features that facilitate interactions with biological targets. This article reviews its biological activity, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by the presence of a thiophene ring fused with a pyridine moiety, linked via a methylamine group. This structure contributes to its distinctive chemical reactivity and biological properties. The molecular formula is C10H10N2S, indicating the presence of nitrogen and sulfur, which are critical for biological interactions.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. These interactions can modulate various biochemical pathways, including:

- Signal Transduction : The compound may influence signaling pathways that regulate cell growth and differentiation.

- Enzyme Inhibition : It has shown potential as an inhibitor of protein tyrosine kinases, which are crucial in cancer progression and treatment .

Antitumor Activity

Research indicates that this compound exhibits promising antitumor properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including lung adenocarcinoma cells. The compound's effectiveness can be quantified using IC50 values, which represent the concentration required to inhibit cell growth by 50%. For instance, related compounds in the same class have shown IC50 values in the low micromolar range against cancer cell lines .

Cytotoxicity Studies

A study involving thiophene derivatives highlighted the cytotoxic effects on leukemia and lymphoma cell lines. The mechanism involved apoptosis induction through pathways such as phosphatidylserine externalization and reactive oxygen species (ROS) generation . Although specific data for this compound is limited, its structural similarity to other active thiophene compounds suggests a potential for similar effects.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 2-(Thiophen-3-yl)pyridine | Structure | Lacks methylamine group; lower biological activity |

| 3-(Thiophen-2-yl)pyridine | Structure | Similar structure; different position of thiophene |

| 2-(Thiophen-3-yl)pyridine-4-carboxylic acid | Structure | Contains carboxylic acid; varying solubility |

The presence of the methylamine group in this compound enhances its reactivity and biological activity compared to these analogs.

Case Studies and Research Findings

- Inhibitory Activity Against Tyrosine Kinases : A series of derivatives synthesized from similar scaffolds have been evaluated for their inhibitory effects on tyrosine kinases. Some compounds showed up to tenfold increases in potency compared to parent structures . This suggests that modifications around the thiophene and pyridine rings could enhance biological activity.

- Anticancer Efficacy : One study reported that thiophene derivatives consistently induced cell death in cancer cell lines at micromolar concentrations. This was attributed to their ability to disrupt mitochondrial function and promote apoptosis .

Q & A

Q. How to reconcile divergent biological activity data across cell lines?

- Methodological Answer : Perform dose-response curves (IC₅₀) under standardized conditions (e.g., 10% FBS, 48-hour exposure). Control for efflux pump activity (e.g., P-gp inhibitors like verapamil) and metabolic differences (CYP450 profiling). Use RNA-seq to identify cell-specific receptor expression patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.